2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid

Catalog No.
S13619198
CAS No.
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid

Product Name

2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]acetic acid

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-2-4-11-3-1-7-5-6(9)10/h7-8H,1-5H2,(H,9,10)

InChI Key

FHARCGHXAWMGKP-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NCC(=O)O

2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, also known as Hydroxy-PEG2-CH2COOH, is a compound with a unique structure that includes a hydroxyethyl ether and an amino group attached to an acetic acid moiety. This compound is part of the polyethylene glycol (PEG) family, which is known for its hydrophilicity and biocompatibility. The presence of the hydroxyethoxy group enhances its solubility in aqueous environments, making it suitable for various biochemical applications. Its molecular structure allows it to participate in diverse

The chemical behavior of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid includes several key reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of halogenated derivatives when treated with reagents like thionyl chloride or phosphorus tribromide .

Research indicates that 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid plays a significant role in biochemical pathways. It has been identified as a metabolite in the oxidation pathway of 1,4-Dioxane, where it is formed through the action of cytochrome P450 monooxygenase enzymes. The compound influences cellular processes by altering signaling pathways and gene expression, potentially inducing oxidative stress and cytotoxic effects at higher concentrations . Its ability to form stable complexes with proteins suggests it may modulate enzyme activity, impacting various biological functions.

The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be achieved through several methods:

  • Nucleophilic Substitution: This method involves reacting a precursor compound containing a leaving group (e.g., a halide) with 2-aminoethanol under basic conditions to introduce the hydroxyethoxy group.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved via carboxylation reactions using carbon dioxide or other carboxylating agents in the presence of suitable catalysts.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving activated esters and amines, where the terminal carboxylic acid reacts with primary amines to form stable amide bonds using activators like EDC or HATU .

The unique properties of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid make it valuable in several fields:

  • Bioconjugation: Its terminal carboxylic acid can be used for conjugating biomolecules, enhancing drug delivery systems.
  • Pharmaceuticals: Due to its biocompatibility and solubility, it is explored in drug formulations and as a linker in targeted therapies.
  • Research: It serves as a tool in biochemical research for studying enzyme interactions and cellular effects .

Studies on the interactions of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid with various biomolecules have shown that it can modulate enzyme activity and influence cellular signaling pathways. Its ability to form stable complexes under acidic conditions allows it to affect gene expression and protein function significantly. Furthermore, its interactions vary based on environmental factors such as pH and concentration, indicating potential applications in therapeutic strategies targeting specific cellular mechanisms .

Several compounds share structural similarities with 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
2-AminoethanolContains an amino group but lacks the hydroxyethoxy chainMore basic; less soluble than Hydroxy-PEG2-CH2COOH
Polyethylene glycolA polymeric structure without specific functional groupsHigh molecular weight; used primarily for solubilization
3-Aminopropanoic acidSimilar amino acid structure but different chain lengthDifferent reactivity due to longer alkyl chain
4-Hydroxybutanoic acidContains hydroxyl groups but lacks amino functionalityUsed in polymer synthesis; lower solubility

The uniqueness of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid lies in its combination of hydrophilicity from PEG components and reactivity from both amino and carboxylic functionalities, making it particularly useful for bioconjugation and drug delivery applications .

XLogP3

-3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

Related CAS

68227-91-8

Dates

Modify: 2024-08-10

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